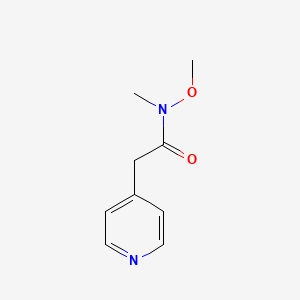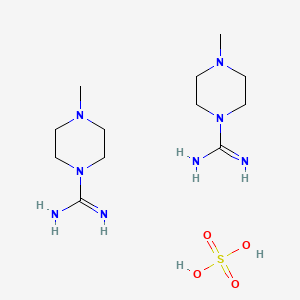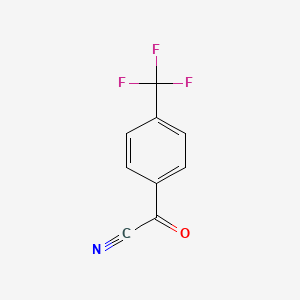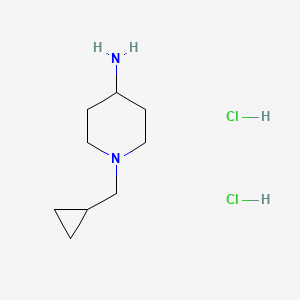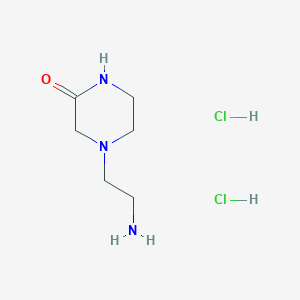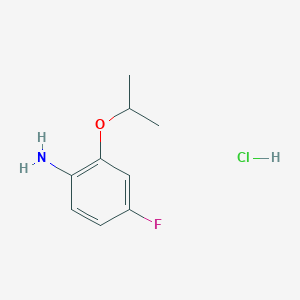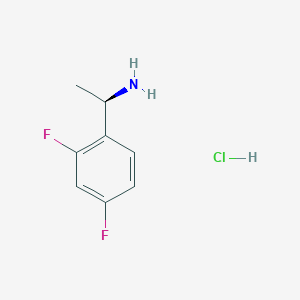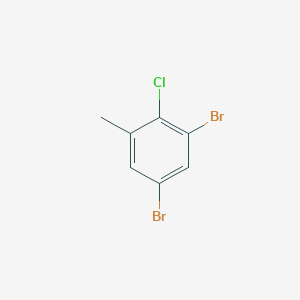![molecular formula C14H23NO2 B1461996 (Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine CAS No. 1019618-31-5](/img/structure/B1461996.png)
(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Tetrahydroquinoline Derivatives
Tetrahydroquinoline (THQ) derivatives are known for their broad range of biological activities. The compound can be utilized in the synthesis of THQ derivatives which are relevant as therapeutic agents exhibiting potent anticancer , antibacterial , antifungal , anti-inflammatory , and immunological modulator properties . These derivatives are crucial in understanding biological processes and pharmacologically relevant therapeutic agents.
Psychoactive Substance Research
As a member of the phenethylamine class, this compound is also known as BOH or 2C-H-4 and is a synthetic psychoactive substance. It’s used in research related to the study of psychoactive substances and their effects on the human brain, contributing to the understanding of mental health disorders and the development of new psychiatric medications.
Green Chemistry Applications
The compound’s derivatives can be synthesized using green chemistry approaches, such as the Povarov reaction, which is an environmentally friendly method. This aligns with the current trend in chemical research to develop more sustainable and less toxic synthetic routes .
Anticancer Drug Research
Specific derivatives of this compound can be used as NF-κB inhibitors, which are significant in the research and development of new anticancer drugs. NF-κB plays a crucial role in the regulation of immune responses and cell proliferation .
Metabolic and Immunological Disease Treatment
Derivatives of (Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine can act as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases. These compounds can influence the expression of genes involved in metabolism and immune response .
Neuroinflammation and Brain Disorders
The compound’s derivatives might impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis. They could be used to develop treatments for conditions such as Alzheimer’s disease and other neurodegenerative disorders .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-11(2)15-9-8-12-6-7-13(16-3)14(10-12)17-4/h6-7,10-11,15H,5,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSQRBQDVDPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



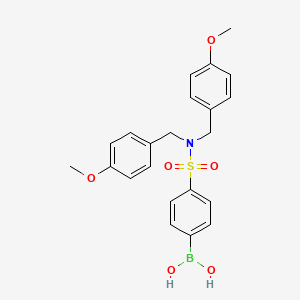
![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)
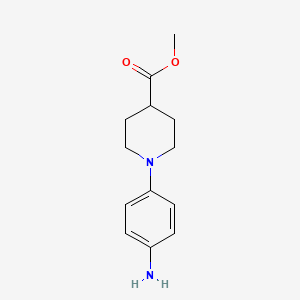
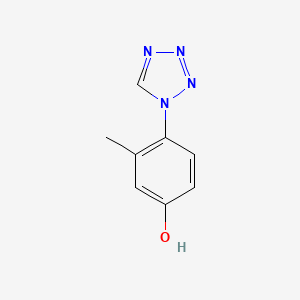
![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)
